molecular formula C11H11NO3 B3431843 2-(2-Methyl-3-oxoisoindolin-1-yl)acetic acid CAS No. 933709-69-4

2-(2-Methyl-3-oxoisoindolin-1-yl)acetic acid

Cat. No.: B3431843
CAS No.: 933709-69-4
M. Wt: 205.21 g/mol
InChI Key: SFQWGMRYVMVYKQ-UHFFFAOYSA-N
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Description

2-(2-Methyl-3-oxoisoindolin-1-yl)acetic acid is a compound that belongs to the class of isoindolinone derivatives Isoindolinones are important heterocyclic compounds found in a variety of natural products and synthetic biologically active compounds The structure of this compound includes a γ-lactam fused with a benzene ring, which can be either unsubstituted or substituted at various positions

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 2-(2-Methyl-3-oxoisoindolin-1-yl)acetic acid involves the reaction of 2-acetylbenzonitrile with dimethyl malonate. This reaction leads to the formation of dimethyl 2-(1-methyl-3-oxoisoindolin-1-yl)malonate, which can then undergo decarboxylation under Krapcho reaction conditions to yield this compound . The Krapcho decarboxylation reaction typically involves the use of mild conditions, such as the presence of sodium chloride and dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-3-oxoisoindolin-1-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or the isoindolinone core are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted isoindolinone derivatives.

Scientific Research Applications

2-(2-Methyl-3-oxoisoindolin-1-yl)acetic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate: This compound is structurally similar but has a methyl ester group instead of a carboxylic acid group.

    2-(1,3-Dioxoisoindolin-2-yl)acetic acid: Another similar compound with a different substitution pattern on the isoindolinone core.

    5-Methoxy-2-methyl-3-indoleacetic acid: This compound has a similar indole structure but with different functional groups.

Uniqueness

2-(2-Methyl-3-oxoisoindolin-1-yl)acetic acid is unique due to its specific substitution pattern and the presence of both a keto group and a carboxylic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-(2-methyl-3-oxo-1H-isoindol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-12-9(6-10(13)14)7-4-2-3-5-8(7)11(12)15/h2-5,9H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFQWGMRYVMVYKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2=CC=CC=C2C1=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933709-69-4
Record name 2-(2-methyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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